molecular formula C15H13NO B099462 3,3-Diphenyl-2-azetidinone CAS No. 15826-12-7

3,3-Diphenyl-2-azetidinone

Cat. No. B099462
CAS RN: 15826-12-7
M. Wt: 223.27 g/mol
InChI Key: GGDFKZZHBPIWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diphenyl-2-azetidinone, also known as DPA, is a cyclic β-lactam compound that has gained significant attention in the scientific community due to its diverse range of applications. DPA has been extensively studied for its unique chemical structure, which allows it to act as a versatile building block for the synthesis of various organic compounds.

Scientific Research Applications

3,3-Diphenyl-2-azetidinone has been used in various scientific research applications, including the synthesis of chiral compounds, organocatalysis, and drug discovery. 3,3-Diphenyl-2-azetidinone can act as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiopure compounds. 3,3-Diphenyl-2-azetidinone has also been used as an organocatalyst in various reactions, such as the Michael addition and the aldol reaction. In drug discovery, 3,3-Diphenyl-2-azetidinone has been used as a scaffold for the development of various pharmaceuticals, including antiviral and anticancer agents.

Mechanism Of Action

The mechanism of action of 3,3-Diphenyl-2-azetidinone is not well understood. However, it is believed that 3,3-Diphenyl-2-azetidinone acts as a nucleophile in various reactions, such as the Staudinger reaction and the ring-closing metathesis. 3,3-Diphenyl-2-azetidinone can also act as a Lewis acid, facilitating the formation of various intermediates in organic reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 3,3-Diphenyl-2-azetidinone. However, studies have shown that 3,3-Diphenyl-2-azetidinone can inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent. 3,3-Diphenyl-2-azetidinone has also been shown to have antiviral activity against the influenza virus.

Advantages And Limitations For Lab Experiments

3,3-Diphenyl-2-azetidinone has several advantages for lab experiments, including its ease of synthesis and its versatility as a building block for the synthesis of various organic compounds. However, 3,3-Diphenyl-2-azetidinone has some limitations, including its low solubility in water and its sensitivity to air and moisture.

Future Directions

There are several future directions for the research and development of 3,3-Diphenyl-2-azetidinone. One potential area of research is the development of 3,3-Diphenyl-2-azetidinone-based catalysts for various organic reactions. Another area of research is the development of 3,3-Diphenyl-2-azetidinone-based pharmaceuticals for the treatment of various diseases, such as cancer and viral infections. Additionally, the investigation of the mechanism of action of 3,3-Diphenyl-2-azetidinone could lead to a better understanding of its potential applications in organic synthesis and drug discovery.
Conclusion:
In conclusion, 3,3-Diphenyl-2-azetidinone is a versatile cyclic β-lactam compound that has gained significant attention in the scientific community due to its diverse range of applications. 3,3-Diphenyl-2-azetidinone can be synthesized using various methods and has been used in various scientific research applications, including the synthesis of chiral compounds, organocatalysis, and drug discovery. The mechanism of action of 3,3-Diphenyl-2-azetidinone is not well understood, but it has been shown to have potential as an anticancer and antiviral agent. 3,3-Diphenyl-2-azetidinone has several advantages for lab experiments, but also has some limitations. There are several future directions for the research and development of 3,3-Diphenyl-2-azetidinone, including the development of 3,3-Diphenyl-2-azetidinone-based catalysts and pharmaceuticals, and the investigation of its mechanism of action.

Synthesis Methods

3,3-Diphenyl-2-azetidinone can be synthesized using various methods, including the Staudinger reaction, reductive amination, and ring-closing metathesis. The Staudinger reaction involves the reaction of an azide with a phosphine to form an iminophosphorane intermediate, which then undergoes a rearrangement to form 3,3-Diphenyl-2-azetidinone. Reductive amination involves the reaction of an aldehyde or ketone with an amine, followed by reduction to form 3,3-Diphenyl-2-azetidinone. Ring-closing metathesis involves the reaction of a diene with a dienophile in the presence of a catalyst to form the cyclic β-lactam ring of 3,3-Diphenyl-2-azetidinone.

properties

IUPAC Name

3,3-diphenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-14-15(11-16-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDFKZZHBPIWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166388
Record name 2-Azetidinone, 3,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenyl-2-azetidinone

CAS RN

15826-12-7
Record name 2-Azetidinone, 3,3-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015826127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azetidinone, 3,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.